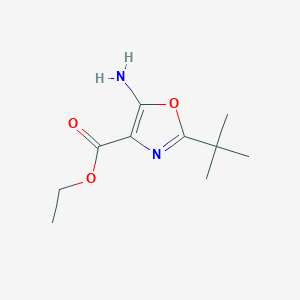

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOVYFMXJLECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via β-Enamino Keto Ester Intermediate

This method involves the cyclization of β-enamino keto esters with hydroxylamine hydrochloride under controlled conditions.

- Starting Material Preparation : Synthesize the β-enamino keto ester precursor containing a tert-butyl group.

- Cyclization : React the precursor with hydroxylamine hydrochloride in ethanol or methanol.

- Conditions :

- Solvent : Ethanol (for tert-butyl-containing substrates) or methanol (for smaller substituents).

- Temperature : Reflux (for ethanol) or room temperature (for methanol).

- Time : 4 hours (reflux) or 20 hours (room temperature).

- Conditions :

- Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures.

Example :

Methyl 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylate (4a) was synthesized in 65% yield using this approach.

Direct Synthesis Using Ethyl Oxalyl Chloride and tert-Butylamine

This method employs ethyl oxalyl chloride and tert-butylamine for oxazole ring formation.

- Reagent Activation : React ethyl oxalyl chloride with tert-butylamine to form an intermediate.

- Cyclization : Intramolecular cyclization under basic conditions to form the oxazole core.

- Functionalization : Introduce the amino group at the 5-position via nucleophilic substitution or reductive amination.

- Steric Hindrance : The tert-butyl group complicates regioselectivity during cyclization.

- Side Reactions : Potential competing reactions (e.g., ester hydrolysis) require anhydrous conditions.

Trichloromethyl Chloroformate (Triphosgene) Mediated Cyclization

This approach utilizes ethyl isocyanoacetate and triphosgene for oxazole ring formation.

- Base Activation : Treat ethyl isocyanoacetate with triethylamine in THF.

- Cyclization : React with triphosgene to form the oxazole ring.

- Purification : Partition between ethyl acetate and aqueous HCl, followed by column chromatography.

Application :

Ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate was synthesized in 52% yield using this method, demonstrating adaptability for substituted oxazoles.

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in triphosgene-mediated methods.

- Steric Effects : The tert-butyl group necessitates optimized reaction times to minimize side reactions.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients is effective for isolating oxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Key structural variations among oxazole derivatives include substituent positions (C2, C4, C5) and functional groups (halogens, aryl, alkyl, amino). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C₁₁H₁₈N₂O₃).

Key Observations:

- Electronic Properties: The C5 amino group enhances nucleophilicity, contrasting with brominated derivatives (e.g., ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate), where halogenation enables Suzuki or Ullmann couplings .

- Core Heterocycle: Thiazole analogs (e.g., ethyl 5-aminothiazole-4-carboxylate ) replace oxygen with sulfur, altering electron distribution and hydrogen-bonding capacity.

Biological Activity

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, which contributes to its reactivity and biological properties. The presence of an amino group and a carboxylate moiety enhances its potential as a pharmacological agent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown effectiveness against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Data:

| Compound | Bacterial Strains | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.6 |

| Escherichia coli | 3.2 | |

| Candida albicans | 1.6 | |

| Aspergillus niger | 1.6 |

These results indicate that the compound exhibits potent antimicrobial activity, comparable to established antibiotics like ampicillin and ciprofloxacin .

Anticancer Potential

Research has also investigated the anticancer properties of oxazole derivatives. This compound has been evaluated for its ability to inhibit tumor cell proliferation.

Inhibition Concentration (IC50) Values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NCI-H522 (Lung Cancer) | 0.1 |

| MCF7 (Breast Cancer) | 0.25 |

The compound demonstrated significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This interaction is crucial for its antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : In a study conducted by Singh et al., this compound was tested against various bacterial strains, demonstrating significant inhibition compared to control drugs .

- Anticancer Activity : A recent investigation assessed the compound's effect on breast cancer cells, revealing that it reduced cell viability significantly at low concentrations, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous oxazole derivatives are synthesized via refluxing precursors (e.g., ethyl bromopyruvate and substituted benzamides) in toluene/dioxane (1:1) under nitrogen, followed by purification via silica gel chromatography with petroleum ether/ethyl acetate gradients . Yield optimization requires careful control of stoichiometry (e.g., 3:1 molar ratio of bromopyruvate to benzamide), solvent polarity, and reaction duration (24–72 h). Bromination steps using N-bromosuccinimide (NBS) in inert solvents can achieve >85% yield when monitored by TLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, δ ~35 ppm for quaternary carbon) and oxazole protons (δ 7–8 ppm for aromatic protons). The ester carbonyl (C=O) appears at δ ~165–170 ppm in ¹³C NMR .

- FTIR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹), NH₂ (amine: ~3300–3500 cm⁻¹), and oxazole ring C=N (~1600 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety glasses, and a face shield to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., variable yields or byproducts) be systematically analyzed?

- Methodological Answer :

- Controlled Replicates : Perform triplicate reactions under identical conditions (temperature, solvent purity, reagent batches) to isolate variables.

- Byproduct Identification : Use LC-MS or GC-MS to trace side products. For example, incomplete bromination may result in unreacted starting material, detectable via HPLC .

- Mechanistic Probes : Deuterium-labeling experiments (e.g., in dioxane or toluene) can distinguish between electrophilic substitution vs. cross-coupling pathways, as shown in analogous oxazole-4-carboxylate systems .

Q. What crystallographic challenges arise during structural elucidation of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethyl acetate/petroleum ether mixtures promotes single-crystal formation.

- Refinement : Use SHELXL for high-resolution data refinement. Challenges like twinning or weak diffraction may require data merging from multiple crystals or synchrotron sources .

- Hirschfeld Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester groups) to validate packing motifs .

Q. What mechanistic insights govern the regioselective functionalization of the oxazole ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Strong bases (e.g., Cs₂CO₃ or DBU) activate the oxazole ring at the C2/C5 positions via deprotonation, favoring electrophilic attack. This contrasts with cross-coupling mechanisms, which require palladium catalysts .

- Steric Effects : The tert-butyl group at C2 directs functionalization to C5 due to steric hindrance, as observed in similar tert-butyl-substituted heterocycles .

Methodological Tables

| Parameter | Synthesis Optimization | Characterization |

|---|---|---|

| Solvent System | Toluene/dioxane (1:1) | CDCl₃ for NMR |

| Purification | Silica gel (97:3→96:4 PE/EA) | KBr pellets for FTIR |

| Critical Reaction Time | 24–72 h | 400–4000 cm⁻¹ range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.